N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
CAS No.: 892856-25-6
Cat. No.: VC7242971
Molecular Formula: C22H25N3O5S2
Molecular Weight: 475.58
* For research use only. Not for human or veterinary use.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide - 892856-25-6](/images/structure/VC7242971.png)
Specification
CAS No. | 892856-25-6 |
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Molecular Formula | C22H25N3O5S2 |
Molecular Weight | 475.58 |
IUPAC Name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide |
Standard InChI | InChI=1S/C22H25N3O5S2/c1-3-9-25(10-4-2)32(27,28)16-7-5-15(6-8-16)21(26)24-22-23-17-13-18-19(14-20(17)31-22)30-12-11-29-18/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,24,26) |
Standard InChI Key | DTXLCVQJNQVBKK-UHFFFAOYSA-N |
SMILES | CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, N-(6,7-dihydro- dioxino[2,3-f] benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide, reflects its complex architecture. The molecule comprises:
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A 6,7-dihydro- dioxino[2,3-f] benzothiazole core, featuring fused dioxane and benzothiazole rings.
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A 4-(dipropylsulfamoyl)benzamide substituent, containing a sulfonamide group with two propyl chains.
The molecular formula is C₂₄H₂₈N₄O₅S₂, with a molecular weight of 540.7 g/mol (calculated from analogous structures ).
Structural Features
Key structural attributes include:
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Heterocyclic Core: The benzothiazole ring fused with a 1,4-dioxane moiety introduces rigidity and potential π-π stacking interactions .
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Sulfamoyl Group: The dipropylsulfamoyl moiety at the para position of the benzamide enhances solubility and may mediate target binding .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₂₄H₂₈N₄O₅S₂ |
Molecular Weight | 540.7 g/mol |
Hydrogen Bond Donors | 2 (amide NH, sulfonamide NH) |
Hydrogen Bond Acceptors | 7 (2x O, 3x S=O, 2x N) |
Rotatable Bonds | 8 |
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis protocol for this compound is published, analogous benzothiazol-2-yl benzamides are typically synthesized via:
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Core Formation: Condensation of 2-aminobenzothiazole derivatives with 1,4-dioxane precursors under acidic conditions .
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Sulfamoylation: Reaction of 4-chlorosulfonylbenzoyl chloride with dipropylamine, followed by amide coupling to the heterocyclic amine .
A hypothetical synthesis pathway is outlined below:
Step 1: Synthesis of 6,7-dihydro- dioxino[2,3-f] benzothiazol-2-amine
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React 2-amino-4,5-dihydroxybenzenethiol with 1,2-dibromoethane in basic conditions to form the dioxane ring .
Step 2: Preparation of 4-(dipropylsulfamoyl)benzoyl chloride
Step 3: Amide Coupling
Spectroscopic Characterization
Data from related compounds suggest:
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¹H NMR: Signals at δ 1.2–1.6 ppm (propyl CH₂), δ 3.4–3.8 ppm (dioxane OCH₂), δ 7.8–8.2 ppm (aromatic protons) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in DMSO (>10 mM) and acetone, limited in aqueous buffers (logP ≈ 3.2) .
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the sulfonamide group .
Table 2: Predicted Physicochemical Properties
Property | Value |
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logP | 3.2 |
Water Solubility | 0.12 mg/mL |
Melting Point | 198–202°C (decomposes) |
pKa | 6.8 (sulfonamide NH) |
Applications and Future Directions
Therapeutic Prospects
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Autoimmune Diseases: Kv1.3 inhibitors are under investigation for psoriasis and rheumatoid arthritis .
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Oncology: Benzothiazole derivatives show antitumor activity in preclinical models .
Research Challenges
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Synthetic Complexity: Multi-step synthesis requiring optimized coupling conditions.
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Pharmacokinetics: High molecular weight and logP may limit blood-brain barrier penetration.
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